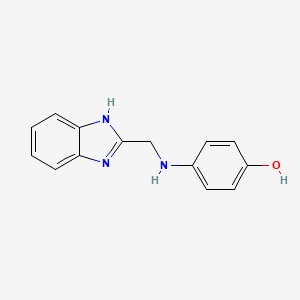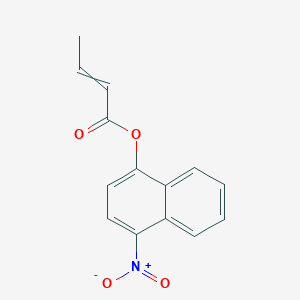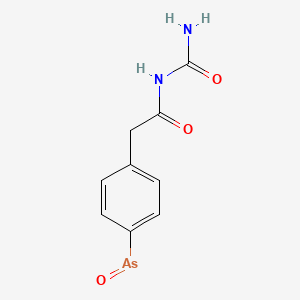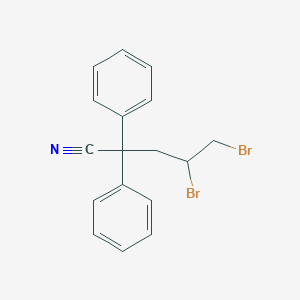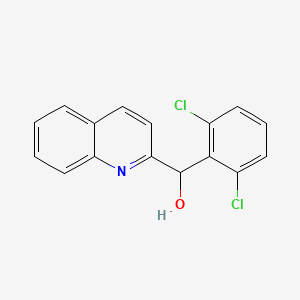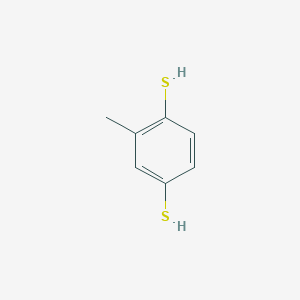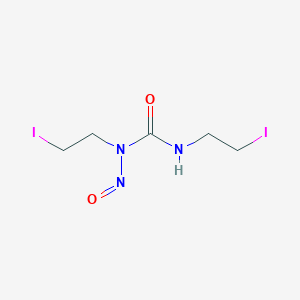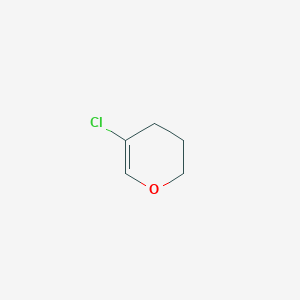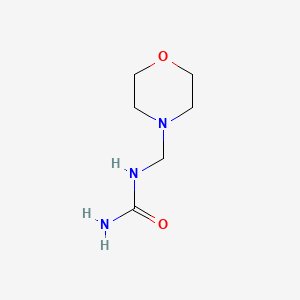
Urea, 1-morpholinomethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinomethylurea is a chemical compound that features a morpholine ring attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholinomethylurea can be synthesized through the reaction of morpholine with formaldehyde and urea. The reaction typically occurs under mild conditions, with the morpholine reacting with formaldehyde to form a morpholinomethyl intermediate, which subsequently reacts with urea to form morpholinomethylurea .
Industrial Production Methods
Industrial production of morpholinomethylurea follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Morpholinomethylurea undergoes various chemical reactions, including:
Oxidation: Morpholinomethylurea can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert morpholinomethylurea into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholinomethylurea oxides, while substitution reactions can produce a variety of substituted morpholinomethylurea derivatives .
Scientific Research Applications
Morpholinomethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: Morpholinomethylurea is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which morpholinomethylurea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Morpholinomethylthiourea: Similar in structure but contains a thiourea moiety instead of urea.
Piperidinomethylurea: Contains a piperidine ring instead of a morpholine ring.
Pyrrolidinomethylurea: Features a pyrrolidine ring instead of a morpholine ring.
Uniqueness
Morpholinomethylurea is unique due to its specific combination of a morpholine ring and a urea moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
5657-22-7 |
|---|---|
Molecular Formula |
C6H13N3O2 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
morpholin-4-ylmethylurea |
InChI |
InChI=1S/C6H13N3O2/c7-6(10)8-5-9-1-3-11-4-2-9/h1-5H2,(H3,7,8,10) |
InChI Key |
UBHGRGWVTOAFDL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


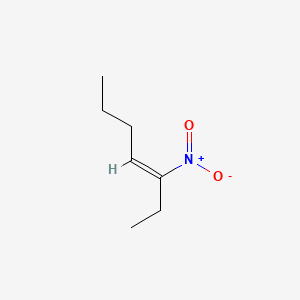
![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)

